molecular formula C4F9LiO3S B1177440 Rab16A protein CAS No. 128964-27-2

Rab16A protein

Cat. No.: B1177440
CAS No.: 128964-27-2
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Description

The Rab16A protein is a key member of the Group 2 Late Embryogenesis Abundant (LEA) proteins, also known as dehydrins, in rice ( Oryza sativa L.) . Unlike the mammalian Rab GTPase family involved in vesicular trafficking, the plant Rab16A is an ABA-inducible, highly hydrophilic protein that accumulates during seed maturation and in vegetative tissues under abiotic stress conditions such as salinity, dehydration, and cold . Its expression is regulated by stress-inducible promoters and transcription factors like OsGTγ-2, which binds to the promoter of OsRab16, linking it to the ABA signaling pathway . Functionally, Rab16A is hypothesized to act as a molecular chaperone, playing a crucial role in protecting cellular structures and protein integrity during dehydration stress . Research has demonstrated that overexpression of the Rab16A gene from the salt-tolerant Pokkali rice variety in a salt-sensitive variety led to enhanced salinity tolerance . The transgenic plants exhibited superior physiological performance, including reduced chlorophyll damage, lesser Na+ accumulation, reduced K+ loss, and increased proline content under salt stress . This makes the this compound an essential research tool for investigating the molecular mechanisms of abiotic stress tolerance in plants. Studying this protein provides valuable insights into osmoprotection, seed desiccation tolerance, and the ABA-mediated stress response network, offering potential targets for genetic engineering strategies aimed at improving crop resilience. This product is intended for research applications only. It is not approved for diagnostic, therapeutic, or any human use.

Properties

CAS No.

128964-27-2

Molecular Formula

C4F9LiO3S

Synonyms

Rab16A protein

Origin of Product

United States

Molecular Structure and Gene Architecture of Rab16a Protein

Genomic Organization of the Rab16A Gene

The Rab16A gene is part of a small, tightly linked gene family. In rice (Oryza sativa), for instance, four homologous genes, designated Rab16A, Rab16B, Rab16C, and Rab16D, have been identified and sequenced. nig.ac.jpnih.gov These genes are located on chromosome 11. nig.ac.jp

The genomic structure of these genes is characterized by the presence of a small intron. nig.ac.jp A key feature of the Rab16A gene is its promoter region, which contains conserved cis-regulatory elements essential for its expression. These include:

Motif I : A highly conserved sequence (cgtACGTggc) that contains the ACGT-core sequence. This motif is an essential part of the ABA-responsive element (ABRE), which is crucial for the gene's induction by abscisic acid. psu.edunih.gov

Motif II : A coupling element-like sequence that is duplicated (Motif IIa and Motif IIb) and works in conjunction with Motif I to ensure strong, ABA-dependent gene expression. nih.govresearchgate.net

Transcriptional elements located between positions -294 and -52 relative to the transcription start site are sufficient to confer ABA-dependent expression. nig.ac.jp

Transcriptional and Translational Products of Rab16A

The Rab16A gene is transcriptionally active, producing an mRNA transcript that leads to the synthesis of the Rab16A protein. nig.ac.jp

Transcriptional Product: The major open reading frame (ORF) of the Rab16A gene consists of 489 base pairs. ajol.info This produces a transcript of approximately 0.5 kilobases (kbp). ajol.infoniscpr.res.in The various members of the Rab16 gene family (A-D) are all transcriptionally active but can be differentially expressed in various tissues and under different conditions. nig.ac.jp While distinct genes (Rab16A, B, C, D) produce different protein products, specific information regarding alternative splicing of a single Rab16A gene to produce multiple isoforms is not extensively documented in the provided research.

Translational Product: Translation of the Rab16A mRNA results in a protein with a molecular weight estimated between 15.5 and 16.8 kDa. nig.ac.jp However, when analyzed via techniques like SDS-PAGE, it can appear larger, around 21 kDa. nih.gov The protein product belongs to the Group 2 LEA protein family, or dehydrins. psu.edunih.gov These proteins are highly hydrophilic and are thought to protect cellular structures from damage during dehydration. nih.gov

ProductTypeSize/Molecular WeightKey Features
Rab16A mRNATranscript~0.5 kbp (ORF of 489 bp)Contains the coding sequence for the this compound. ajol.infoniscpr.res.in
This compoundProtein~16 kDa (calculated), ~21 kDa (observed)A Group 2 LEA protein (dehydrin). nih.govnig.ac.jp

Conserved Amino Acid Domains within this compound

As a dehydrin, the this compound contains several conserved amino acid domains that are characteristic of this family and are crucial for its function. nih.govnih.gov

These domains include:

The K-segment : A highly conserved, lysine-rich 15-amino acid motif with the consensus sequence EKKGIMDKIKEKLPG. This domain is predicted to form an amphipathic α-helix, which is thought to be important for its protective functions, potentially by interacting with membranes or other proteins. nih.gov

The S-segment : A tract of contiguous serine residues. This domain can be phosphorylated, which may regulate the protein's localization and function. nih.gov

The N-terminal motif : A conserved sequence near the N-terminus of the protein containing the consensus sequence DEYGNP. nih.gov

The presence and conservation of these domains underscore their importance for the protein's role in mitigating cellular stress. proteopedia.org

DomainConsensus SequenceKey Characteristics
K-segmentEKKGIMDKIKEKLPGLysine-rich, 15 amino acids long, forms an amphipathic α-helix. nih.gov
S-segment(Ser)nA stretch of serine residues; a potential site for phosphorylation. nih.gov
N-terminal MotifDEYGNPA conserved sequence located in the N-terminal region of the protein. nih.gov

Regulatory Mechanisms of Rab16a Gene Expression

Abscisic Acid (ABA)-Dependent Transcriptional Activation of Rab16A Gene

The cornerstone of Rab16A regulation is its transcriptional activation by ABA. This process is mediated by specific cis-acting elements within the gene's promoter region that are recognized by trans-acting protein factors, initiating a cascade that leads to gene expression. researchgate.net The activity of the Rab16A promoter is rapidly and significantly induced by ABA. researchgate.netresearchgate.net

The promoters of many ABA-inducible genes, including Rab16A, contain conserved cis-acting elements known as ABA-Responsive Elements (ABREs). pnas.org These elements are critical for mediating the transcriptional response to ABA. The first ABREs were characterized in genes such as the rice Rab16A gene. pnas.orgnih.gov

A key ABRE identified in the Rab16A promoter is a sequence designated as Motif I. nih.govpsu.edumdpi.com This motif contains the highly conserved ACGT core sequence (specifically PyACGTGGC), which is a G-box motif essential for the ABA response. psu.edupnas.org While the presence of an ABRE is necessary, a single copy is often insufficient to drive ABA-responsive transcription on its own, indicating a need for multiple elements or the presence of other associated sequences. pnas.org

To achieve robust and specific ABA-inducible gene expression, ABREs often work in conjunction with other cis-acting sequences known as coupling elements (CEs). unlv.edu In the Rab16A promoter, a sequence referred to as Motif II functions as a coupling element. nih.govmdpi.com Research has shown that Motif II is a duplicated, GC-rich, non-ACGT sequence (containing Motif IIa and Motif IIb) that acts as a CE-like element. nih.govtandfonline.comnih.gov

The combination of an ABRE (Motif I) and a coupling element (Motif II) forms a functional unit called an ABA-Responsive Complex (ABRC). psu.eduunlv.edu This complex is both necessary and sufficient to confer a high level of ABA-inducible gene expression. psu.eduunlv.edu

The Rab16A promoter's architecture is defined by the presence of these distinct ABA-inducible cis-acting elements. In addition to the ABREs and coupling elements, the promoter also contains other responsive sequences, such as drought-responsive elements (DRE/CRT) and a GCC box. mdpi.com Studies on the highly similar rab16B promoter have further elucidated the complexity of these elements, identifying two separate ABA-responsive elements within a 40-bp fragment: Motif I (AGTACGTGGC) and Motif III (GCCGCGTGGC). researchgate.netnih.gov Both Motif I and Motif III are required for full ABA induction and can functionally substitute for each other, which suggests they may interact with different transcription factors to fine-tune the gene's expression. researchgate.netnih.gov

Element NameSequence/TypeFunction in Rab16A RegulationReferences
Motif I ACGT-containing ABRE (e.g., cgtACGTggc)Primary ABA-responsive element; binds bZIP transcription factors. nih.govpsu.edupnas.orgmdpi.com
Motif II Coupling Element (CE)-like sequence (duplicated as IIa, IIb)Works synergistically with Motif I to form an ABA-Responsive Complex (ABRC) for robust ABA induction. nih.govtandfonline.commdpi.comnih.gov
DRE/CRT Drought Responsive ElementContributes to gene expression in response to drought/osmotic stress. mdpi.com
GCC box AGCCGCCPutative binding site for ERF subfamily transcription factors. mdpi.com

Role of Coupling Elements (Motif II) in Rab16A Gene Regulation

Involvement of Transcription Factors in Rab16A Gene Regulation

The activation of Rab16A transcription is ultimately controlled by the binding of specific proteins, known as transcription factors, to the cis-acting elements in the promoter. These factors are key components of the ABA signaling pathway.

A major class of transcription factors that regulate Rab16A are the basic leucine (B10760876) zipper (bZIP) proteins. researchgate.net These factors are known to bind specifically to ABREs, thereby trans-activating gene expression. researchgate.netresearchgate.net

Several bZIP factors have been shown to interact with the Rab16A promoter:

OSBZ8 : This rice bZIP protein was reported to bind to Motif I (the G-motif/ABRE) in the Rab16A promoter. psu.edu Its binding activity is dependent on its phosphorylation state, and it is capable of interacting with both the typical ACGT-containing ABRE (Motif I) and the non-ACGT, coupling element-like sequence Motif IIa. nih.gov

TRAB1 : Another rice bZIP transcription activator, TRAB1, also mediates ABA signaling by binding specifically to the ABRE within the RAB16A gene promoter. uniprot.orgpnas.org

AREB/ABF proteins : In Arabidopsis, related bZIP factors named AREBs (ABA-Responsive Element Binding proteins) are crucial for ABRE-dependent gene expression under drought and high salinity conditions, highlighting a conserved mechanism across plant species. pnas.org

The interaction between these bZIP factors and the ABREs in the Rab16A promoter is a critical step in the ABA-dependent activation of the gene. researchgate.net

In addition to bZIPs, transcription factors from the MYB family also play a significant role in modulating Rab16A expression.

OsMYB2 : This R2R3-type MYB transcription factor from rice acts as a positive regulator in ABA-dependent pathways. oup.com It enhances tolerance to salt, cold, and dehydration stresses by transactivating stress-related genes, including RAB16A. oup.comuniprot.org The expression of OsMYB2 itself is repressed by another transcription factor, OsWRKY5, which consequently functions as a negative regulator of Rab16A expression. oup.com

OsMYB48-1 : Overexpression of this novel MYB-related factor in rice improves tolerance to drought and salinity. plos.org It functions by regulating ABA synthesis and the expression of late responsive genes, including members of the Rab16 family (RAB16C and RAB16D). plos.org

OsMYBR1 : Transgenic rice overexpressing this MYB-related gene showed increased transcription of OsRab16 under drought and ABA treatment, indicating its role as a positive regulator. nih.gov

Transcription FactorFamilyTarget Element/GeneFunctionReferences
OSBZ8 bZIPMotif I (ABRE) & Motif IIa in Rab16A promoterPositive regulator; activates transcription in response to ABA. psu.edunih.gov
TRAB1 bZIPABRE in Rab16A promoterPositive regulator; mediates ABA-induced transcription. uniprot.orgpnas.org
OsMYB2 MYB (R2R3-type)Rab16A genePositive regulator; transactivates Rab16A expression in response to stress. oup.comuniprot.org
OsMYBR1 MYB-relatedOsRab16 genePositive regulator; enhances transcription under drought and ABA treatment. nih.gov
OsWRKY5 WRKYOsMYB2 geneNegative regulator; represses OsMYB2, leading to downregulation of Rab16A. oup.com

Cross-Regulatory Transcription Factor Networks Modulating Rab16A Gene Expression

The expression of the Rab16A gene is tightly controlled by a complex network of transcription factors that bind to specific cis-acting regulatory elements within its promoter region. This network is fundamental to integrating various internal and external signals, primarily those related to the phytohormone abscisic acid (ABA).

The promoter of Rab16A contains conserved motifs that are crucial for its regulation. researchgate.net The most well-characterized of these are the Abscisic Acid Responsive Elements (ABREs), which typically contain the core sequence ACGT. researchgate.net These ABREs are the binding sites for basic leucine zipper (bZIP) transcription factors. nih.govpnas.org In rice, the bZIP transcription factor TRAB1 has been shown to specifically bind to the ABREs in the Rab16A promoter, mediating its ABA-inducible expression. uniprot.orgpnas.org

The regulatory architecture is not limited to a single transcription factor and binding site. The Rab16A promoter, and that of its homolog rab17 in maize, contains multiple ABREs and other coupling elements that work together to form an ABA-responsive complex (ABRC). pnas.orgnih.gov This modular arrangement allows for a synergistic activation of transcription in response to ABA. pnas.org For instance, the transcription factor VP1, while not binding directly to ABREs, interacts with ABRE-binding factors like TRAB1 to regulate ABA-induced gene activation. pnas.org

Furthermore, the network involves cross-talk with other signaling pathways. Transcription factors such as OsbZIP23 and OsbZIP42 have been identified as positive regulators of ABA sensitivity and tolerance to drought and salinity, with the capacity to induce the expression of downstream genes like Rab16A. nih.govnih.gov The presence of multiple binding sites for various transcription factor families, including MYB and MYC, within the promoter region suggests a highly integrated regulatory hub where different signaling pathways converge to fine-tune the expression of Rab16A in response to diverse developmental and environmental cues. researchgate.net This intricate network ensures a precise and robust response, critical for plant survival under stress.

Glucose-Mediated Repression of Rab16A Gene Expression

Glucose, a central molecule in energy metabolism, also acts as a signaling molecule that significantly influences gene expression. In the case of Rab16A, glucose exerts a strong repressive effect, modulating its expression at both the transcriptional and post-transcriptional levels. psu.edu

Transcriptional Repression by Glucose

Studies in rice and barley embryos have demonstrated that the application of glucose leads to a marked repression of Rab16A promoter activity. researchgate.netpsu.edu This transcriptional repression is a key aspect of the cross-talk between sugar and phytohormone signaling pathways. Interestingly, glucose feeding in rice embryos can cause a decrease in the endogenous levels of ABA, the primary inducer of Rab16A. researchgate.net However, the repressive effect of glucose on the Rab16A gene persists even in barley embryos, where glucose treatment does not lower ABA content. researchgate.net This indicates that glucose does not simply act by reducing ABA levels but actively interferes with the ABA signal transduction pathway itself to suppress Rab16A transcription. researchgate.net

Experiments using a Rab16A promoter fused to a GUS reporter gene have quantified this effect, showing a clear reduction in reporter activity in the presence of glucose. researchgate.net The promoter regions of Rab16A and other sugar-repressed genes, like the rice α-amylase gene RAmy3D, share some sequence homologies, suggesting that a common glucose-responsive trans-acting factor may bind to these promoters to repress their transcription. psu.edu

Post-Transcriptional Regulation and mRNA Stability of Rab16A Under Glucose Influence

Beyond its role in transcriptional control, glucose also regulates Rab16A expression at the post-transcriptional level by reducing the stability of its messenger RNA (mRNA). psu.edu In barley embryos, treatment with glucose resulted in a more significant decrease in Rab16A mRNA levels than would be expected from transcriptional repression alone. psu.edu

This finding suggests that glucose actively promotes the degradation of the Rab16A transcript. The inherent stability of the Rab16A mRNA was demonstrated in experiments where a transcription inhibitor, actinomycin-D, was used. In the absence of glucose, the mRNA levels remained stable over several hours, but the addition of glucose led to a rapid decline. psu.edu While the precise cis-acting sequences within the Rab16A mRNA that confer this glucose-mediated instability are yet to be fully identified, it is a common mechanism for sugar regulation of gene expression in plants. Often, specific AU-rich sequences in the untranslated regions (UTRs) of mRNAs are targeted for degradation in response to cellular signals. uu.nl This dual mechanism of repression—inhibiting transcription and destabilizing the existing message—ensures a swift and efficient downregulation of Rab16A protein synthesis in the presence of high glucose levels.

Other Environmental and Hormonal Influences on Rab16A Expression

The regulation of Rab16A extends beyond the ABA and glucose signaling pathways, incorporating inputs from other phytohormones and a range of environmental stressors.

Modulation by Gibberellins and Other Phytohormones

Gibberellins (GAs) and Abscisic Acid (ABA) often have antagonistic functions in plant development, with GA promoting processes like germination and growth, while ABA is associated with dormancy and stress responses. oup.comimrpress.com Given that Rab16A is a strongly ABA-inducible gene, its expression is indirectly influenced by the GA signaling pathway. While direct repression of the Rab16A promoter by GA has not been a primary finding, the antagonistic cross-talk is evident. For example, GA signaling represses ABA-mediated effects, and sugar repression of GA-induced genes can be mimicked by ABA application. uu.nlnih.gov

Interestingly, a rice mutant (slr1-1) with a constitutively active gibberellin signaling pathway showed unexpectedly high levels of endogenous ABA and a corresponding 10-fold increase in Rab16A expression in its shoots. nih.govoup.com This suggests a complex feedback loop where the GA signaling pathway is closely linked to the regulation of ABA levels, which in turn directly drives Rab16A expression. nih.govoup.com The response to other phytohormones appears to be minimal. For example, treatment with salicylic (B10762653) acid or jasmonic acid does not significantly induce Rab16A expression, highlighting the specificity of the ABA response. nih.gov

Response to Environmental Stressors Beyond Osmotic Stress

Rab16A, as a Group 2 Late Embryogenesis Abundant (LEA) protein gene, is a key component of the plant's defense against various abiotic stresses that lead to cellular dehydration. nih.gov Its expression is strongly induced not only by osmotic stress but also by high salinity and cold. nih.gov

Salinity Stress: High salinity imposes both osmotic stress and ionic toxicity. The Rab16A gene is highly expressed in vegetative tissues under high-salt conditions (e.g., 250 mM NaCl). nih.govtandfonline.com Overexpression of Rab16A in rice has been shown to confer enhanced tolerance to salinity, leading to better physiological performance, including reduced chlorophyll (B73375) damage and lesser accumulation of toxic Na+ ions. nih.govtandfonline.com Salt-tolerant rice varieties naturally exhibit higher levels of Rab16A expression compared to salt-sensitive ones, underscoring its crucial role in salt tolerance mechanisms. nih.govresearchgate.net

Cold Stress: Low-temperature stress is another significant environmental challenge that induces Rab16A expression. nih.gov Studies analyzing gene expression in rice seedlings exposed to cold (10°C) have consistently shown an upregulation of the Rab16A transcript. plos.orgplos.orgnih.govresearchgate.net This induction is part of a broader genetic reprogramming that allows plants to acclimate to cold, likely by protecting cellular structures from damage caused by dehydration and ice crystal formation. The induction of Rab16A during cold stress occurs in both cold-tolerant and sensitive genotypes, although the dynamics and magnitude of the response can differ. plos.orgresearchgate.net

Interactive Data Table: Regulation of Rab16A Expression

The following table summarizes the observed effects of various treatments on the expression of the Rab16A gene, as detailed in research findings.

Cellular and Molecular Functions of Rab16a Protein

Role of Rab16A Protein in Cellular Protection Mechanisms

This compound is recognized for its significant role in protecting cellular components under various stress conditions, particularly those involving water deficit. psu.edunih.govvulcanchem.com As a member of the dehydrin family, its function is broadly associated with tolerance to dehydration and osmotic stress. psu.edunih.gov

Stabilization of Cellular Components Under Osmotic Stress Conditions

Under conditions of osmotic stress, such as high salinity or drought, cells experience a loss of water, leading to potential damage to cellular structures and macromolecules. psu.edunih.govoup.com this compound is believed to contribute to the stabilization of cellular components under these conditions. psu.eduvulcanchem.com Studies have shown that overexpression of the Rab16A gene in rice can lead to enhanced tolerance to salinity stress, indicating a protective role against osmotic challenges. nih.govresearchgate.netnih.gov This enhanced tolerance is reflected in physiological improvements such as lesser shoot and root length inhibition, reduced chlorophyll (B73375) damage, and better maintenance of ion balance (lesser accumulation of Na⁺ and reduced loss of K⁺) compared to wild-type plants under stress. nih.govresearchgate.netnih.gov

Table 1: Physiological Responses of Transgenic Rice Overexpressing Rab16A Under Salinity Stress (250 mM NaCl, 24h) nih.govresearchgate.netnih.gov

Physiological TraitWild Type (WT)Transgenic Rab16A
Shoot Length InhibitionHigherLesser
Root Length InhibitionHigherLesser
Chlorophyll DamageHigherReduced
Na⁺ AccumulationHigherLesser
K⁺ LossHigherReduced
Proline ContentLowerIncreased

Molecular Chaperone Activity of this compound

LEA proteins, including Group 2 dehydrins like Rab16A, are known to function as molecular chaperones. nih.govresearchgate.netsemanticscholar.org This chaperone activity involves the ability to protect other proteins from denaturation and aggregation, which can occur under stress conditions like dehydration, freezing, or heat. nih.govvulcanchem.comumich.edu By interacting with and stabilizing other proteins, Rab16A helps maintain cellular function and viability during periods of stress. nih.govresearchgate.netvulcanchem.com While the specific mechanisms of Rab16A's chaperone activity are an area of ongoing research, the general function of dehydrins in preventing protein aggregation and defending protein structures is well-documented. nih.govresearchgate.netumich.edu Some dehydrins contain a lysine-rich K-segment which is predicted to form an amphipathic α-helix, contributing to their chaperone-like properties. nih.gov

Contribution to Membrane Integrity and Stability During Dehydration

Maintaining the integrity and stability of cellular membranes is crucial for cell survival under dehydration stress. nih.govoup.comfrontiersin.orgplantae.org Dehydration can cause physical changes to membranes, affecting their fluidity and potentially leading to damage. oup.comfrontiersin.orgplantae.org Specific dehydrins, including those in Group 2 like Rab16A, are thought to play a role in stabilizing cellular structures, including membranes, during dehydration stress. nih.govresearchgate.netfrontiersin.org Their localization at the plasma membrane and endomembranes is consistent with this protective function. nih.govresearchgate.netfrontiersin.org It is hypothesized that these proteins may interact with membranes and help maintain their bilayer structure, preventing detrimental changes that can occur during water loss. nih.govfrontiersin.orgplantae.org This stabilization contributes to preventing ion leakage and maintaining essential cellular processes. nih.gov

Subcellular Localization and Compartmental Association of this compound

The function of a protein is often closely linked to its location within the cell. The subcellular localization of this compound has been investigated to understand how it exerts its protective effects.

Localization at Plasma Membrane and Endomembranes

Research indicates that this compound, as with other specific dehydrins, can localize to various cellular compartments, including the plasma membrane and endomembranes. nih.govresearchgate.netfrontiersin.org The endomembrane system includes organelles such as the endoplasmic reticulum, Golgi apparatus, endosomes, and vacuoles, which are involved in protein synthesis, modification, and transport, as well as membrane trafficking. frontiersin.orgkhanacademy.orgnih.gov Localization studies, including those using techniques like protein immunoblot analysis of transgenic plants expressing Rab16A, have provided evidence for its presence in these membrane-associated locations. nih.govnih.gov While some early propositions suggested nuclear localization, definitive experimental evidence for the intracellular localization of this compound has been an area of ongoing study. ajol.infonig.ac.jp However, localization at the plasma membrane and endomembranes is consistently reported for certain dehydrins and is functionally relevant to their role in membrane stabilization during stress. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov

Implications of Subcellular Distribution for Rab16A Function

The subcellular distribution of this compound to the plasma membrane and endomembranes has significant implications for its function in cellular protection. nih.govresearchgate.netfrontiersin.org Its presence at these locations supports its proposed role in maintaining membrane integrity and stability under stress conditions like dehydration and osmotic stress. nih.govresearchgate.netoup.comfrontiersin.orgplantae.org By associating with these membrane systems, Rab16A is strategically positioned to interact with and protect membrane components from stress-induced damage. nih.govfrontiersin.org This localization facilitates its potential chaperone activity in safeguarding membrane-associated proteins and its role in stabilizing the lipid bilayer structure. nih.govfrontiersin.orgplantae.org The comprehensive protective function of Rab16A during stress episodes is underscored by its compartmental association within the cell. vulcanchem.com

Table 2: Reported Subcellular Localizations of this compound and Related Dehydrins

Protein/FamilyReported Localization(s)Supporting Evidence/Context
This compoundPlasma membrane, EndomembranesConsistent with role in membrane stabilization nih.govresearchgate.netfrontiersin.org
Specific DehydrinsPlasma membrane, EndomembranesConsistent with role in stabilizing cellular structures nih.govresearchgate.net
Specific DehydrinsCytoplasm, Nucleus, TonoplastInteractions with various cellular membranes frontiersin.org
Arabidopsis RabA1aPlasma membrane, Endosomes, CytosolRab GTPase involved in trafficking nih.gov

Rab16a Protein in Biological Processes and Stress Adaptation

Rab16A Protein in Abiotic Stress Tolerance

This compound expression is induced in vegetative tissues in response to abiotic stresses such as drought, salinity, and cold, as well as by exogenous application of abscisic acid (ABA). nih.govajol.inforesearchgate.net This induction is linked to the presence of ABA-responsive elements (ABREs) and coupling element (CE)-like sequences in the Rab16A promoter. nih.gov The accumulation of this compound is hypothesized to contribute to stress tolerance by stabilizing cellular structures and preventing protein denaturation under dehydrating conditions. nih.govresearchgate.netplos.org

Drought Stress Response and this compound Involvement

This compound is induced by drought stress. nih.govajol.inforesearchgate.netresearchgate.net Overexpression of the Rab16A gene in rice has been shown to enhance drought tolerance. researchgate.netmdpi.com Transgenic rice plants overexpressing Rab16A exhibited improved growth and yield parameters under water deficit conditions compared to wild-type plants. researchgate.net These improvements included reduced inhibition of root and shoot length, maintenance of chlorophyll (B73375) levels and relative water content, increased spikelet fertility and grain yield, and enhanced accumulation of antioxidative enzymes like catalase and osmolytes like proline. researchgate.net Protein immunoblot analysis confirmed the accumulation of this compound in transgenic plants in response to drought stress and ABA application. researchgate.netresearchgate.net

Table 1: Physiological Responses of Rab16A Overexpressing Transgenic Rice under Drought Stress

ParameterWild Type (WT)Transgenic Rice (Rab16A OE)Improvement under Drought (vs. WT)Source
Shoot Length InhibitionHigherLowerReduced researchgate.net
Root Length InhibitionHigherLowerReduced researchgate.net
Chlorophyll LevelsLowerMaintainedMaintained researchgate.net
Relative Water ContentLowerMaintainedMaintained researchgate.net
Spikelet FertilityLowerHigherIncreased researchgate.net
Grain YieldLowerHigherIncreased researchgate.net
Hydrogen Peroxide LevelsHigherLowerReduced researchgate.net
Catalase ActivityLowerHigherEnhanced researchgate.net
Proline AccumulationLowerHigherEnhanced researchgate.net

Studies also indicate that transcription factors like OsbZIP12, OsbZIP33, and OsbZIP42 can regulate the expression of Rab16 (which includes Rab16A) under drought stress via ABA-dependent pathways. mdpi.comnih.gov Additionally, a calcium-dependent protein kinase, OsCDPK7, has been shown to increase the expression of Rab16A, positively regulating drought tolerance in rice. mdpi.com

Salinity Stress Tolerance Conferred by this compound

This compound is strongly induced by salinity stress. nih.govajol.info Overexpression of the Rab16A gene in salt-susceptible rice varieties has demonstrated enhanced tolerance to salinity. nih.govresearchgate.netnih.govtandfonline.com Transgenic plants overproducing this compound exhibited superior physiological performance under salt treatment compared to wild-type plants. nih.govresearchgate.netnih.gov

Table 2: Physiological Responses of Rab16A Overexpressing Transgenic Rice under Salinity Stress (250 mM NaCl, 24h)

ParameterWild Type (WT)Transgenic Lines (Range)Improvement under Salinity (vs. WT)Source
Shoot Length InhibitionHigherLowerReduced nih.govresearchgate.netnih.gov
Root Length InhibitionHigherLowerReduced nih.govresearchgate.netnih.gov
Chlorophyll DamagesHigher (40%)Lower (18-31%)Reduced nih.govresearchgate.netnih.gov
Na⁺ AccumulationHigherLowerReduced nih.govresearchgate.netnih.gov
K⁺ LossHigherLowerReduced nih.govresearchgate.netnih.gov
Proline ContentLowerHigherIncreased nih.govresearchgate.netnih.gov

The enhanced salt tolerance in transgenic lines was associated with lesser shoot and root length inhibition, reduced chlorophyll damage, lower accumulation of Na⁺, reduced loss of K⁺, and increased proline content. nih.govresearchgate.netnih.gov The expression level of Rab16A transcript and protein was higher in transgenic plants under simulated salinity stress. nih.govresearchgate.net Salt-tolerant rice varieties naturally exhibit a higher constitutive level of Rab gene/protein expression compared to salt-sensitive varieties. nih.gov

Cold Stress Acclimation and this compound Expression

This compound accumulates in response to cold stress. ajol.info The gene is induced by low temperatures, and its expression is considered part of the plant's acclimation response to cold. nih.govplos.org Studies in rice have shown that tolerant genotypes exhibit earlier and higher induction of RAB16A transcript accumulation under cold incubation compared to sensitive genotypes. plos.org For instance, a tolerant indica genotype showed early induction at 6 hours with maximal accumulation at 96 hours of cold incubation, while another tolerant genotype showed induction at 24 hours and increased maximally at 96 hours. plos.org Rab16A is thought to play a role in stabilizing the cell membrane and preventing protein denaturation under cold stress conditions that can cause dehydration. plos.org A calcium-dependent protein kinase, OsCDPK7, enhances cold stress tolerance by increasing the accumulation of Rab16A. mdpi.comencyclopedia.pub

Developmental Roles of this compound

This compound is also involved in plant development, particularly during embryogenesis and seed maturation. nih.govresearchgate.netresearchgate.net Its expression patterns during these stages suggest a protective role. nih.govgithub.io

Rab16A Expression During Embryogenesis and Seed Maturation

Rab16A is a Group 2 LEA protein, customarily expressed in embryos during the late stages of embryogenesis. nih.govresearchgate.netresearchgate.net In rice, the Rab16A transcript increases gradually with seed maturity, reaching maximal accumulation in fully matured seeds (around 30 days after pollination). nih.govresearchgate.netnih.govgithub.io This increased expression during maturation suggests a protective function during this critical developmental phase. nih.govgithub.io High levels of Rab16A mRNA have been observed in embryos between 20 and 30 days after pollination, with the level increasing as maturation proceeds. nih.gov The transcript is also found to be long-lived in mature dry grains. nih.gov Differential expression patterns of Rab16A have been observed in the embryo and aleurone tissues during seed development. oup.com

Contribution of Rab16A to Seed Desiccation Tolerance

The expression of LEA proteins, including Rab16A (a dehydrin), is correlated with the acquisition of desiccation tolerance during the late stages of seed or embryo development. nih.govresearchgate.netresearchgate.netnih.govucanr.edu These proteins are highly hydrophilic and are thought to act as hydration buffers or interact with macromolecules to prevent denaturation in dehydrating tissues, thereby contributing to the ability of seeds to withstand drying. nih.gov While the presence of dehydrin-like proteins like Rab16A is associated with desiccation tolerance, their presence alone may not be sufficient to confer full tolerance in all species or under all conditions. nih.govucanr.edu Studies comparing desiccation-tolerant paddy rice with less tolerant wild rice have examined the expression of Rab16A during dehydration, suggesting its role in this process. nih.govucanr.edu

Rab16a Protein Interacting Networks and Signal Transduction Pathways

Abscisic Acid (ABA) Signal Transduction Pathway Components and Rab16A

The expression of the Rab16A gene is strongly induced by ABA, indicating its downstream position in the ABA signaling cascade. researchgate.netnih.gov Studies using reporter systems, such as the Rab16A promoter fused to luciferase, have demonstrated its rapid and significant response to ABA treatment in rice protoplasts. frontiersin.orgnih.gov This responsiveness is a key feature utilized in research to monitor ABA signaling output. frontiersin.orgnih.gov

The core components of ABA-dependent gene expression signaling in plants, including rice, involve a module consisting of PYR/PYL/RCAR receptors, Type 2C Protein Phosphatases (PP2Cs), and SNF1-Related Protein Kinase 2s (SnRK2s/SAPKs). frontiersin.orgnih.govresearchgate.netmdpi.comfrontiersin.org Rab16A's induction by ABA places it under the regulatory control of this core pathway.

Interaction with PYR/PYL/RCAR Receptors

PYR/PYL/RCAR proteins function as the primary soluble receptors for ABA in plant cells. mdpi.comfrontiersin.orgebi.ac.ukproteopedia.orgnih.govnih.gov Upon binding ABA, these receptors undergo a conformational change that enables them to interact with and inhibit PP2Cs. frontiersin.orgebi.ac.ukproteopedia.orgnih.gov While Rab16A itself is not a receptor, its ABA-inducible expression is a direct consequence of the signal initiated by ABA binding to these receptors. The activation of the ABA signaling cascade, starting with the PYR/PYL/RCAR receptors, ultimately leads to the transcriptional activation of genes like Rab16A. mdpi.comfrontiersin.orgresearchgate.net

Modulation by Protein Phosphatase 2Cs (PP2Cs) in the ABA Pathway

Protein Phosphatase 2Cs (PP2Cs) are negative regulators of the ABA signaling pathway. researchgate.netmdpi.comfrontiersin.orgresearchgate.netnih.gov In the absence of ABA, PP2Cs keep SnRK2 kinases in an inactive state by dephosphorylating them. frontiersin.orgresearchgate.net The interaction between ABA-bound PYR/PYL/RCAR receptors and PP2Cs inhibits the phosphatase activity of PP2Cs. frontiersin.orgebi.ac.ukproteopedia.orgnih.govnih.gov This inhibition is crucial for the downstream activation of SnRK2s, which then promote ABA responses, including the expression of genes like Rab16A. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgresearchgate.net Studies in rice protoplasts have shown that subclass A PP2Cs can inhibit the activity of transcription factors that activate the Rab16A promoter, and this inhibition can be rescued by PYR/PYL/RCARs in the presence of ABA. frontiersin.orgresearchgate.net

Regulation by SNF1-Related Protein Kinase 2s (SnRK2s/SAPKs)

SNF1-Related Protein Kinase 2s (SnRK2s), also known as Stress/ABA-activated protein kinases (SAPKs) in rice, are key positive regulators in the ABA signaling pathway. researchgate.netmdpi.comfrontiersin.orgresearchgate.netmdpi.com They are activated when the inhibitory action of PP2Cs is relieved by ABA-bound receptors. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net Activated SnRK2s phosphorylate downstream targets, including transcription factors, which then bind to ABA-responsive elements (ABREs) in the promoters of ABA-inducible genes like Rab16A, leading to their transcription. nih.govfrontiersin.orgnih.govresearchgate.netresearcher.life The Rab16A promoter contains conserved motifs, including ABREs, that are potential binding sites for these transcription factors. researchgate.netnih.gov

Protein-Protein Interactions Involving Rab16A Protein

Understanding the protein-protein interactions (PPIs) involving Rab16A is crucial for elucidating its precise role in cellular processes and stress responses. While direct physical interactors of the this compound product itself are less extensively documented in the provided search results, significant interactions occur within the signaling pathways that regulate Rab16A gene expression. These regulatory interactions form a critical network influencing Rab16A abundance and, consequently, its downstream effects.

Identification of this compound Interactors

The expression of the Rab16A gene is highly responsive to environmental stimuli, particularly abscisic acid (ABA) and osmotic stress researchgate.netnih.govpsu.edunih.govresearchgate.netnih.govsemanticscholar.orgfrontiersin.orgnih.gov. This inducible expression is mediated by specific cis-acting elements in the Rab16A promoter region, including ABA-responsive elements (ABREs) and a G-motif psu.eduresearchgate.netnih.gov.

Key protein interactors identified in the context of Rab16A regulation are components of the ABA signaling pathway. The basic leucine (B10760876) zipper (bZIP) transcription factor OSBZ8 has been shown to bind to the G motif and ABREs in the Rab16A promoter, playing a role in its transcriptional activation in response to ABA psu.eduresearchgate.net. The transcripts of the OSBZ8 gene accumulate prior to Rab16A mRNA accumulation under ABA treatment, suggesting OSBZ8 is an upstream regulator psu.edu.

Another protein implicated in the signaling pathway affecting Rab16A is the Ca2+-dependent protein kinase OsCDPK7. Under salt stress, OsCDPK7 is expressed in vascular tissues, and the transcript of rab16A, considered a putative target gene of the OsCDPK7 pathway, is detected in the same regions, suggesting that this pathway influences rab16A expression oup.com.

Furthermore, glucose has been identified as a factor that negatively modulates Rab16A gene expression. Glucose represses Rab16A both transcriptionally and post-transcriptionally, and this effect may involve interference with ABA signal transduction nih.govpsu.eduresearchgate.net.

Research utilizing a reporter system with the Rab16A promoter (pRab16A-fLUC) has helped delineate interactions within the ABA signaling pathway that impact Rab16A expression. Components such as group A OsbZIPs (specifically OsbZIP46), SAPKs, subclass A OsPP2Cs (like OsPP2C6 and OsPP2C8), and OsPYL/RCAR ABA receptors (like OsPYL/RCAR2 and OsPYL/RCAR5) interact within this network to modulate the activity of the Rab16A promoter in response to ABA frontiersin.orgresearchgate.net. OsbZIP46, for instance, strongly induces the Rab16A promoter reporter activity in the presence of ABA, and SAPKs can activate OsbZIP46 frontiersin.org. OsPP2Cs can inhibit OsbZIP46 activity, while OsPYL/RCAR receptors can rescue this inhibition in an ABA-dependent manner frontiersin.org.

While these proteins interact within the regulatory network controlling Rab16A gene expression, direct physical binding partners of the this compound product itself, acting as effectors or structural interactors after translation, are not explicitly detailed in the provided search results. The function of Rab16A as a dehydrin suggests potential interactions with cellular components like membranes or other proteins to provide protection under dehydration stress nih.gov.

Here is a table summarizing some key proteins involved in the regulatory network influencing Rab16A expression:

Protein/Molecule Role in Rab16A Context Interaction Type (Contextual) Organism (Contextual)
Abscisic Acid (ABA) Induces Rab16A gene expression Signaling molecule Plants (Rice, Barley)
OSBZ8 (bZIP) Binds Rab16A promoter, activates transcription Transcription Factor Binding Rice
OsCDPK7 Involved in signaling pathway influencing Rab16A expression under stress Kinase activity, pathway component Rice
Glucose Represses Rab16A gene expression Signaling molecule Plants (Rice, Barley)
OsbZIP46 Induces Rab16A promoter activity in ABA signaling Transcription Factor, Signaling component Rice
SAPKs Activate OsbZIP46 in ABA signaling pathway Kinase activity, Signaling component Rice
OsPP2C6, OsPP2C8 Inhibit OsbZIP46 activity in ABA signaling pathway Phosphatase activity, Signaling component Rice
OsPYL/RCAR2, OsPYL/RCAR5 Interact with OsPP2Cs, influence ABA signaling ABA receptor, Signaling component Rice

Functional Consequences of this compound-Protein Interactions

This compound belongs to the Group 2 LEA proteins or dehydrins, which are characterized by their hydrophilic nature and random coil structure researchgate.netpsu.edunih.gov. These structural features are thought to enable them to serve as water-binding domains or hydration buffers, thereby helping to regulate cellular water status during dehydration researchgate.netnih.gov. They may also interact with the surface of macromolecules, forming a water matrix that opposes protein denaturation in dehydrating tissues and helps to solvate cytosolic structures researchgate.netnih.gov.

The functional consequences of the interactions within the Rab16A regulatory network and the presumed protective interactions of the this compound itself are most evident in the context of plant tolerance to abiotic stress. Overexpression of the Rab16A gene in rice has been shown to confer enhanced tolerance to salinity stress researchgate.netnih.govnih.gov. This enhanced tolerance is associated with several improved physiological traits in transgenic plants compared to wild-type plants under stress conditions. These include reduced inhibition of shoot and root length, decreased chlorophyll (B73375) damage, altered accumulation of ions (specifically, reduced accumulation of Na+ and reduced loss of K+), and increased content of the osmoprotectant proline researchgate.netnih.govnih.gov.

These physiological improvements suggest that the presence of elevated levels of this compound, resulting from the activity of its regulatory network, helps to maintain cellular integrity and function under osmotic stress conditions. While the precise molecular mechanisms of how Rab16A exerts these protective effects through direct protein-protein interactions are not fully detailed in the provided data, its classification as a dehydrin strongly implies interactions that stabilize cellular components and structures during dehydration stress nih.gov. Localization studies suggesting specific dehydrins are found at the plasma membrane and endomembranes further support their role in stabilizing cellular structures nih.gov.

The functional consequences can be summarized as the contribution of Rab16A, likely through its protective interactions and its regulation by stress-responsive pathways, to enhanced osmotic stress tolerance and the maintenance of physiological homeostasis in plants under adverse conditions.

Here is a table summarizing the observed physiological consequences of Rab16A overexpression under salinity stress:

Physiological Trait Effect of Rab16A Overexpression Under Salinity Stress
Shoot Length Inhibition Lesser inhibition
Root Length Inhibition Lesser inhibition
Chlorophyll Damage Reduced damage
Na+ Accumulation Lesser accumulation
K+ Loss Reduced loss
Proline Content Increased content
Salinity Tolerance Enhanced tolerance

Methodologies for Rab16a Protein Research

Molecular Biology Techniques for Gene Expression Analysis

Molecular biology techniques are crucial for studying the transcriptional regulation and mRNA levels of the Rab16A gene.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Rab16A Transcripts

Quantitative Real-Time Polymerized Chain Reaction (qRT-PCR) is a widely used technique to measure the abundance of specific mRNA transcripts, including Rab16A. This method allows for the quantification of Rab16A gene expression levels in different tissues or under various experimental conditions, such as stress treatments or developmental stages researchgate.netnih.govoup.comresearchgate.netnih.gov.

The process typically involves isolating total RNA from plant tissues, followed by reverse transcription to synthesize complementary DNA (cDNA). qRT-PCR is then performed using gene-specific primers for Rab16A and a reference gene (such as tubulin) for normalization researchgate.netnih.govoup.com. The level of Rab16A transcript is determined by monitoring the accumulation of PCR product in real-time. Studies using qRT-PCR have shown significant fold induction of Rab16A mRNA levels in response to salt stress and during seed maturation in transgenic rice lines compared to wild-type plants researchgate.netnih.gov. For instance, under salt treatment, transgenic lines showed 8.6–18.2-fold induction in Rab16A mRNA levels, while under control conditions, the induction ranged from 5.05–13.5-fold nih.gov.

Here is an example of how qRT-PCR data for Rab16A expression under different conditions might be presented:

Sample TypeTreatmentRab16A mRNA Fold Induction (vs. Control WT)
Wild Type (WT) LeavesControl1.0
Wild Type (WT) Leaves250 mM NaCl (24h)~1.0 - 2.0 (endogenous level)
Transgenic Line 1 LeavesControl5.05
Transgenic Line 1 Leaves250 mM NaCl (24h)8.6
Transgenic Line 2 LeavesControl13.5
Transgenic Line 2 Leaves250 mM NaCl (24h)18.2
Transgenic Line Seeds (20 DAP)-Higher than WT
Transgenic Line Seeds (30 DAP)-Much Higher than WT

Promoter Activity Assays (e.g., Dual Luciferase Reporter Systems)

Promoter activity assays are used to investigate the regulatory regions of the Rab16A gene and how they respond to specific signals, such as ABA or glucose psu.eduresearchgate.netfrontiersin.orgresearchgate.net. The dual luciferase reporter system is a common method for this purpose. frontiersin.orgresearchgate.net.

In this system, the promoter region of Rab16A is fused to a reporter gene, such as firefly luciferase (fLUC). This construct is then introduced into plant cells (e.g., via particle bombardment or PEG transfection into protoplasts) along with a second construct containing a reference promoter (e.g., 35S promoter or AtUBQ promoter) fused to a different reporter gene, such as Renilla luciferase (rLUC) psu.edufrontiersin.orgresearchgate.net. The activity of the Rab16A promoter is then measured by the ratio of firefly luciferase activity to Renilla luciferase activity, normalizing for transfection efficiency psu.edufrontiersin.org.

Studies using this method have shown that the Rab16A promoter is responsive to ABA and osmotic stresses nih.govresearchgate.netfrontiersin.org. For example, the Rab16A promoter fused to fLUC showed rapid and significant response to ABA in rice protoplasts frontiersin.org. Glucose has been shown to negatively affect the promoter activity of Rab16A, suggesting a role for glucose in repressing Rab16A gene expression at the transcriptional level psu.edu.

Here is an example of how promoter activity data might be presented:

TreatmentRab16A Promoter Activity (Relative Luciferase Units)
Control (No ABA, No Glucose)100
10 µM ABA350
90 mM Glucose50
10 µM ABA + 90 mM Glucose75

RNA Gel Blot Analysis for mRNA Level Assessment

RNA gel blot analysis, also known as Northern blotting, is a traditional method for detecting and quantifying specific RNA molecules, including Rab16A mRNA psu.eduresearchgate.netthermofisher.comunits.it. This technique allows for the determination of transcript size and provides a relative comparison of mRNA abundance between samples thermofisher.comunits.it.

The process involves isolating total RNA, separating the RNA molecules by size using denaturing agarose (B213101) gel electrophoresis, and then transferring the separated RNA onto a solid membrane support (such as nitrocellulose or nylon) thermofisher.comunits.it. The membrane is then hybridized with a labeled probe that is complementary to the Rab16A mRNA sequence psu.eduresearchgate.netthermofisher.com. After washing away unbound probe, the hybridized probe is detected, typically through autoradiography or chemiluminescence, to visualize the Rab16A transcript band psu.eduresearchgate.netunits.it.

RNA gel blot analysis has been used to show the accumulation of Rab16A mRNA in response to ABA and osmotic stress in plants like barley and rice psu.eduresearchgate.net. It has also revealed the presence of Rab16A transcript in mature dry grains and its rapid degradation upon seed imbibition niscpr.res.in. Densitometric quantitation of the bands on the RNA gel blot can provide a relative measure of Rab16A mRNA levels psu.eduresearchgate.net.

Protein Biochemistry and Immunological Approaches

Protein biochemistry and immunological methods are essential for studying the Rab16A protein itself, including its detection and purification.

Protein Immunoblot Analysis for this compound Detection

Protein immunoblot analysis, commonly known as Western blotting, is a widely used technique to detect specific proteins in a sample and assess their relative abundance thermofisher.comabcam.comwikipedia.orgnih.gov. This method is used to confirm the presence of this compound and observe changes in its accumulation under different conditions researchgate.netniscpr.res.inajol.info.

The procedure involves extracting total protein from tissue or cell samples, separating the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferring the separated proteins onto a membrane (such as PVDF or nitrocellulose) thermofisher.comabcam.comwikipedia.orgnih.gov. The membrane is then incubated with a primary antibody that specifically binds to this compound thermofisher.comabcam.comwikipedia.org. After washing, a labeled secondary antibody that binds to the primary antibody is added thermofisher.comabcam.com. The label on the secondary antibody (e.g., an enzyme or fluorophore) allows for the detection and visualization of the this compound band on the membrane thermofisher.comabcam.com. The size of the detected band corresponds to the molecular weight of this compound, which is approximately 21 KDa ajol.info.

Western blot analysis has demonstrated the accumulation of this compound in transgenic plants in response to salt and drought stress, as well as exogenous ABA application researchgate.netajol.info. Comparative studies using Western blotting have shown higher levels of this compound in salt-tolerant rice cultivars compared to salt-sensitive ones niscpr.res.inajol.info.

Here is an example of how Western blot results for this compound accumulation might be described:

Western blot analysis using anti-Rab16A antiserum detected a protein band of approximately 21 KDa in plant extracts. The intensity of this band was significantly higher in transgenic lines subjected to salt stress compared to unstressed transgenic lines and wild-type plants under both stressed and unstressed conditions. researchgate.netajol.info.

Recombinant Expression and Purification of this compound (e.g., in Escherichia coli)

Recombinant expression and purification techniques are used to produce large quantities of pure this compound for further biochemical and functional studies ajol.infouct.ac.zayoutube.comresearchgate.netresearchgate.netnih.gov. Expressing Rab16A recombinantly in a host organism like Escherichia coli is a common approach ajol.infouct.ac.za.

The process typically involves cloning the cDNA sequence encoding this compound into an expression vector, often with a tag (such as a GST or His-tag) to facilitate purification ajol.inforesearchgate.net. This vector is then introduced into E. coli cells. Upon induction (e.g., with IPTG), the bacteria express the recombinant this compound, often as a fusion protein with the tag ajol.info.

After expression, the bacterial cells are lysed, and the recombinant protein is purified using affinity chromatography based on the tag ajol.infoyoutube.comresearchgate.net. For example, a GST-tagged Rab16A fusion protein can be purified using glutathione-sepharose resin ajol.info. Further purification steps, such as size exclusion chromatography, may be employed to obtain highly pure protein youtube.com. The purified protein can then be used for various applications, including antibody production, in vitro functional assays, or structural studies ajol.infoyoutube.com. Recombinant expression of Rab16A in E. coli has successfully yielded a fusion protein of the expected size (e.g., 47 kDa for GST:RAB16A, considering the size of GST and Rab16A) ajol.info.

Genetic Transformation and Functional Genomics

Genetic transformation is a key technique for studying the function of Rab16A by altering its expression levels in plants. Functional genomics approaches aim to understand the role of the Rab16A gene within the broader context of the plant genome and its response to environmental cues.

Overexpression Studies in Transgenic Plants (e.g., Rice, Tobacco)

Overexpression studies involve introducing extra copies of the Rab16A gene into plants to increase the amount of this compound produced. This approach is widely used to investigate the potential of Rab16A in enhancing stress tolerance.

Studies have successfully generated transgenic rice plants overexpressing the Rab16A gene from salt-tolerant indica rice varieties like Pokkali in salt-susceptible varieties such as Khitish. researchgate.netnih.govnih.govtandfonline.comresearchgate.net Particle bombardment has been used as a method for this transformation. researchgate.nettandfonline.com Molecular analysis confirms the stable integration of the transgene across generations. researchgate.nettandfonline.com High levels of Rab16A transcript and protein have been detected in the leaves of these transgenic plants under simulated salinity stress, at levels higher than in wild-type plants. researchgate.netnih.govnih.govtandfonline.com Overexpression of Rab16A in transgenic rice has been shown to confer enhanced tolerance to salinity stress, leading to improved physiological traits such as lesser shoot or root length inhibition, reduced chlorophyll (B73375) damage, lower accumulation of Na⁺, reduced loss of K⁺, and increased proline content compared to wild-type plants under salt treatment. researchgate.netnih.govnih.govtandfonline.com

Transgenic tobacco plants overexpressing the heterologous Rab16A gene from rice have also been developed using Agrobacterium-mediated transformation. nih.govresearchgate.net These transgenic tobacco plants exhibited enhanced tolerance to salinity stress, sustained growth, increased osmolyte accumulation (like reducing sugars, proline, and higher polyamines), and better antioxidative machinery under high salt and water deficit conditions. nih.govresearchgate.net The expression of the Rab16A transcript, driven by its own stress-inducible promoter, was observed in T2 progenies when triggered by salinity, ABA, or PEG-mediated dehydration. nih.gov

The following table summarizes some findings from overexpression studies:

Transgenic PlantSource of Rab16A GeneStress ConditionObserved EffectCitation
Indica RiceOryza sativa (Pokkali)Salinity (250 mM NaCl)Enhanced salt tolerance, improved physiological traits (less inhibition of growth, reduced chlorophyll damage, favorable ion balance, increased proline) researchgate.netnih.govnih.govtandfonline.com
TobaccoOryza sativa (Pokkali)Salinity, Water DeficitEnhanced salt tolerance, sustained growth, increased osmolyte accumulation, better antioxidative machinery nih.govresearchgate.net

Mutational Analysis and Gene Knockout Approaches

Mutational analysis and gene knockout approaches are used to investigate the function of the Rab16A gene by altering or eliminating its expression. While the provided search results primarily focus on overexpression, gene knockout is a standard technique in functional genomics to determine the necessity of a gene for a particular phenotype. Studies on other genes involved in stress response in rice have utilized gene knockout to understand their roles under abiotic stress conditions. plos.orgdntb.gov.ua For example, knockout studies of genes like OsAPX2 and glutathione (B108866) reductase 3 in rice have revealed their critical roles in tolerance to drought, salt, and cold stresses. plos.org Although specific knockout studies directly on Rab16A were not detailed in the provided snippets, this methodology would be crucial for definitively establishing the necessity of Rab16A for the observed stress tolerance phenotypes in future research.

Cell Biology and Imaging Techniques

Cell biology and imaging techniques are essential for visualizing the location of this compound within plant cells and observing cellular responses related to its function.

Subcellular Localization Studies Using Reporter Fusion Proteins

Determining the subcellular localization of a protein provides insights into its potential function. This is commonly achieved by creating fusion proteins where Rab16A is linked to a reporter protein, such as Green Fluorescent Protein (GFP) or β-glucuronidase (GUS). ajol.infopearson.com The expression of these fusion proteins in plant cells allows researchers to visualize the distribution of Rab16A using fluorescence microscopy or histochemical staining. ajol.infopearson.comresearchgate.net

While definitive proof of this compound's intracellular localization has been noted as elusive in the past, future studies were planned to establish its cellular localization using immuno-electron microscopy and transgenic approaches with purified this compound tagged with fluorescent markers like GFP or creating translational fusions with GUS reporter protein. ajol.info The use of GFP fusion proteins is a standard method for assessing protein subcellular localization in transient expression systems like protoplasts. researchgate.net

Protoplast-Based Transient Expression Systems

Protoplasts are plant cells with their cell walls removed, making them suitable for the transient introduction and expression of foreign DNA. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netdntb.gov.ua Protoplast-based transient expression systems are valuable for rapid analysis of gene function, protein localization, and the activity of gene promoters. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net

Rice protoplasts have been used as an experimental system for transient expression experiments, particularly for studying ABA signaling pathways. frontiersin.orgnih.govnih.govresearchgate.netpsu.edu A reporter system named pRab16A-fLUC, consisting of the Rab16A promoter fused to the firefly luciferase gene (fLUC), has been developed and used in rice protoplasts to monitor ABA signaling output. frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org This reporter system responds rapidly and sensitively to ABA in transiently expressed rice protoplasts. frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org Transient expression in rice protoplasts has allowed for the characterization of the effects of ABA-dependent gene expression signaling components. frontiersin.orgnih.govnih.govresearchgate.net This system is considered a very useful technology for systemic functional genomics in rice and other monocots. frontiersin.orgnih.govnih.govresearchgate.net

Bioinformatic and Computational Analyses

Bioinformatic and computational analyses play a crucial role in understanding the Rab16A gene and its protein product at a sequence and structural level, as well as predicting regulatory elements and potential interactions.

In-silico approaches have been employed in studies related to stress tolerance genes in plants, including the analysis of cis-regulatory elements in promoters, predicting protein structure (such as alpha helices and intrinsically disordered regions), and modeling protein interactions. researchgate.netresearchgate.net Analysis of the Rab16A promoter region has identified key cis-acting elements, such as ABREs (Abscisic Acid Responsive Elements) with the core sequence ACGT, which are essential for ABA-inducible gene expression. psu.edumdpi.com The Rab16A promoter contains Motif I (ABRE) and Motif II (Coupling Element), contributing to its responsiveness to ABA and stress signals. mdpi.com

Bioinformatic analysis can also involve analyzing protein sequences to identify conserved domains, predict molecular weight and pI, assess protein stability, and identify potential phosphorylation sites or antigenic determinants. researchgate.netresearchgate.net Furthermore, bioinformatics is used to analyze large-scale datasets, such as those from transcriptome analysis, to identify differentially expressed genes in response to stress and predict potential regulatory relationships between transcription factors and target genes like Rab16A. researchgate.net Tools like ESPript are used for rendering sequence similarity and secondary structure information from aligned sequences for analysis. ibcp.fr

Sequence Analysis and Homology Modeling of this compound

Sequence analysis is a foundational step in characterizing this compound. This involves examining the amino acid sequence to identify conserved regions, motifs, and domains. As a Group 2 LEA protein, Rab16A contains characteristic features such as lysine-rich K-segments, tracts of serine residues, and a conserved DEYGNP motif in the N-terminal section nih.gov. In silico analysis of the Rab16A gene sequence also includes examining the upstream promoter region to identify cis-regulatory elements that influence its expression, such as abscisic acid responsive elements (ABREs) and G-motifs fishersci.canih.govwikipedia.orgnih.gov. These analyses provide insights into potential regulatory mechanisms and functional properties based on sequence composition.

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a template) wikipedia.orgciteab.comguidetopharmacology.org. This method is applicable to Rab16A, leveraging the principle that evolutionarily related proteins often share similar structures citeab.com. By identifying homologous LEA proteins with determined structures, researchers can generate a putative 3D model of Rab16A. This model can then be used to infer structural features, potential functional regions, and guide further experimental design, although model quality is dependent on the sequence identity between the target and template proteins citeab.com. Automated servers and software are available for performing homology modeling, which typically involve template selection, sequence alignment, model building, and model refinement and validation wikipedia.orgguidetopharmacology.orgfishersci.co.uk.

Prediction of Post-Translational Modifications and Interaction Sites

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis that can affect its structure, function, localization, and interactions. While Rab16A is a LEA protein and not a typical Rab GTPase involved in vesicular transport, general computational methods for predicting potential PTM sites from amino acid sequence are applicable. In silico analysis can identify probable sites for various modifications such as phosphorylation, glycosylation, or other less common PTMs wikipedia.orgwikipedia.orgnih.govnih.gov. These predictions are often based on sequence motifs recognized by modifying enzymes and can suggest potential regulatory mechanisms for Rab16A activity or stability.

Predicting protein-protein interaction sites is another computational methodology used to understand how a protein might interact with other molecules in the cell. These methods utilize sequence-based or structure-based information to identify residues or regions on the protein surface that are likely to be involved in binding partners. For Rab16A, which is thought to play a role in stabilizing cellular structures during dehydration stress nih.gov, predicting interaction sites could provide clues about how it associates with membranes or potentially interacts with other proteins to exert its protective function. Although specific interaction sites on Rab16A are not extensively detailed in the provided search results, the methodology of interaction site prediction is a relevant approach for exploring its molecular partnerships.

Transcriptome and Proteome Profiling in Response to Stress

Transcriptome profiling, often utilizing techniques like RT-PCR and quantitative real-time PCR (qRT-PCR), is widely used to measure the expression levels of the Rab16A gene under different conditions, particularly in response to abiotic stresses nih.govnih.gov. Studies in rice have shown that Rab16A transcript levels are significantly induced by stresses such as salinity, dehydration (simulated by Polyethylene glycol), cold, and treatment with abscisic acid (ABA) nih.govfishersci.canih.govwikipedia.orgnih.gov. The magnitude and timing of Rab16A induction can vary depending on the rice variety and the duration of stress exposure nih.govfishersci.canih.gov. Heat maps are often used to visualize the differential transcript abundance of Rab16A and other stress-responsive genes across different samples and conditions fishersci.canih.gov.

Proteome profiling involves analyzing the protein complement of a cell or tissue. For Rab16A, proteome analysis, commonly employing techniques like protein immunoblotting (Western blot), is used to detect and quantify the accumulation of the this compound in response to stress nih.govnih.gov. These studies have demonstrated that this compound levels increase under stress conditions, correlating with the observed increase in Rab16A transcript levels nih.govnih.gov. Differential protein accumulation has been observed between stress-tolerant and stress-sensitive varieties nih.govnih.gov. General proteome analysis techniques are also applied in stress response studies to identify a broader range of proteins that are affected by stress, providing context for Rab16A's role within the larger cellular response fishersci.canih.gov.

Data Table: Rab16A Transcript and Protein Expression under Stress in Rice

Stress ConditionTissue TypeTime PointRab16A Transcript Level (Relative)This compound LevelReference
Salinity (NaCl)Shoot/RootVariousIncreasedDetectable/Increased nih.govnih.govfishersci.canih.gov
Dehydration (PEG)LeavesVariousInducedAccumulated
ColdShoot/RootVariousInducedNot specified in source fishersci.canih.gov
ABA TreatmentVariousVariousInducedAccumulated nih.govnih.govwikipedia.orgnih.gov

Note: This table summarizes findings from multiple sources and may not represent a single, comprehensive experiment. Relative levels and specific time points vary across studies.

Future Directions in Rab16a Protein Research

Elucidation of Detailed Molecular Mechanisms of Rab16A Action

While Rab16A's association with abiotic stress tolerance is established, the precise molecular mechanisms by which it confers protection are not yet fully elucidated. As a dehydrin, Rab16A is believed to play a protective role by enhancing osmotic stress tolerance and stabilizing cellular structures during dehydration. nih.govresearchgate.net However, the specific interactions and biochemical processes involved remain to be fully characterized.

Future research should focus on identifying the direct molecular targets of Rab16A within the plant cell. This could involve investigating its potential interactions with membranes, proteins, or other cellular components that are vulnerable to damage under stress. nih.gov Understanding how Rab16A maintains cellular integrity, prevents protein aggregation, or scavenges reactive oxygen species under stress conditions is crucial. oup.com Studies could utilize techniques such as in vitro binding assays, co-immunoprecipitation followed by mass spectrometry, and biochemical analyses under simulated stress conditions to pinpoint these interactions and their functional consequences.

Furthermore, the role of post-translational modifications, such as phosphorylation, in regulating Rab16A activity and localization under stress warrants further investigation. ajol.infomdpi.com While some studies have suggested the involvement of kinases in dehydrin targeting, the specific kinases and phosphatases acting on Rab16A need to be identified. ajol.infomdpi.com

Comprehensive Mapping of Rab16A Protein Interaction Networks

Understanding the complete network of proteins that interact with Rab16A is essential for deciphering its cellular function and regulatory pathways. While Rab16A is known to be induced by ABA and potentially regulated by transcription factors that bind to ABA-responsive elements in its promoter, its broader interaction landscape is less understood. researchgate.netresearchgate.netresearchgate.netmdpi.comebi.ac.uk

Future research should aim to comprehensively map the protein-protein interaction (PPI) network of Rab16A using high-throughput techniques such as yeast two-hybrid screening, affinity purification coupled with mass spectrometry, and proximity labeling methods. ebi.ac.uk Identifying both stable and transient interactions will provide insights into the complexes Rab16A is part of and the signaling pathways it participates in. ebi.ac.uk

Studies have indicated that Rab16A might be a target gene in pathways involving calcium-dependent protein kinases (CDPKs), such as OsCDPK7, which is associated with tolerance to various abiotic stresses. oup.comresearchgate.net Further research is needed to confirm and detail this interaction and identify other kinases or signaling components that regulate Rab16A or are regulated by it. researchgate.net Mapping these networks will help to place Rab16A within the larger context of plant stress response pathways and identify potential synergistic interactions with other stress-related proteins. semanticscholar.org

Application of Advanced Imaging and Structural Biology for Rab16A Dynamics

Determining the three-dimensional structure of Rab16A and visualizing its localization and dynamics within the cell under different stress conditions are critical for understanding its function at a molecular level. Despite its identification as a dehydrin, detailed structural information for Rab16A is limited. ajol.info

Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can be employed to determine the high-resolution structure of Rab16A, both in isolation and in complex with its interacting partners. mdc-berlin.deed.ac.uknanoimagingservices.comnih.gov This will provide insights into its folding, potential binding sites, and how its structure might change upon interaction or under stress. Machine learning-based protein structure prediction tools can also complement experimental approaches. ebi.ac.uked.ac.uk

Furthermore, advanced imaging techniques, including confocal microscopy, super-resolution microscopy, and cryo-electron tomography, can be used to visualize the subcellular localization of Rab16A and its movement or aggregation patterns in response to stress. mdc-berlin.deed.ac.uk Studies have suggested potential localization at the plasma membrane and endomembranes, consistent with a role in stabilizing cellular structures during dehydration. nih.govajol.info Live-cell imaging could capture the dynamic behavior of Rab16A during the onset and progression of stress, providing crucial information about its functional sites.

Translating Rab16A Research for Crop Improvement and Abiotic Stress Resilience

The ultimate goal of Rab16A research is to translate the fundamental understanding of its function into practical strategies for improving crop resilience to abiotic stresses. Transgenic studies overexpressing Rab16A have already shown promising results in enhancing salt and drought tolerance in rice and tobacco. nih.govresearchgate.netresearchgate.net

Future research should focus on several aspects to facilitate this translation:

Validation in Diverse Crop Species and Field Conditions: While promising results exist for model systems and some crops, validating the effectiveness of Rab16A overexpression or manipulation in a wider range of staple crops under realistic field conditions is essential. crodaagriculture.com This includes assessing performance under combined stress conditions, which are common in agricultural settings. oup.com

Optimizing Expression and Regulation: Investigating the use of stress-inducible or tissue-specific promoters to control Rab16A expression can help ensure the protein is produced at the right time and in the right place, potentially avoiding any negative effects of constitutive overexpression on growth or yield under non-stress conditions. researchgate.netresearchgate.net

Exploring Gene Editing Approaches: Techniques like CRISPR/Cas9 could be used for precise editing of the native Rab16A gene or its regulatory elements to enhance its expression or function, offering an alternative to traditional transgenic approaches. crodaagriculture.com

Combining with Other Stress Tolerance Strategies: Investigating the synergistic effects of combining Rab16A manipulation with other approaches for enhancing stress tolerance, such as optimizing root architecture, improving water use efficiency, or enhancing antioxidant defense systems, could lead to more robust and resilient crops. researchgate.netoup.com

Identifying Natural Variation: Exploring natural variation in Rab16A gene expression or protein sequence in stress-tolerant crop varieties could identify superior alleles or regulatory regions that could be utilized in breeding programs. nih.govniscpr.res.in

By pursuing these future directions, research on this compound can move from fundamental understanding to impactful applications, contributing to the development of crops that are better equipped to withstand the challenges of abiotic stress in a changing climate. crodaagriculture.com

Q & A

Q. How can researchers ensure ethical data sharing while protecting unpublished Rab16A findings?

  • Methodological Answer :
  • Data embargoes : Use preprint servers (e.g., bioRxiv) with delayed public access.
  • Collaborative agreements : Define data-use terms via Material Transfer Agreements (MTAs) when sharing transgenic lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.